molecular formula C57H89N19O13 B148845 Aaphgpspla CAS No. 135701-67-6

Aaphgpspla

Cat. No. B148845
M. Wt: 1248.4 g/mol
InChI Key: GGYJNSXTTQXAET-MZZKDSRGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aaphgpspla, also known as alpha-acetyloxyprogesterone, is a synthetic derivative of progesterone. It has been found to have potential therapeutic applications in the treatment of various diseases, including cancer and autoimmune disorders.

Mechanism Of Action

The mechanism of action of Aaphgpspla is not fully understood, but it is believed to act through several mechanisms. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It also modulates the immune system by suppressing the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines.

Biochemical And Physiological Effects

Aaphgpspla has been found to have several biochemical and physiological effects. It has been shown to decrease the expression of genes involved in cell proliferation and increase the expression of genes involved in apoptosis. It also decreases the production of reactive oxygen species, which can cause oxidative damage to cells.

Advantages And Limitations For Lab Experiments

One advantage of using Aaphgpspla in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a useful tool for studying the mechanisms of cancer cell growth and identifying potential therapeutic targets. However, one limitation of using Aaphgpspla is its potential toxicity. It may be necessary to use lower concentrations of Aaphgpspla to avoid toxicity in cell cultures.

Future Directions

There are several future directions for research on Aaphgpspla. One area of research is the development of new analogs with improved therapeutic properties. Another area of research is the identification of new therapeutic targets for Aaphgpspla. Additionally, more research is needed to understand the mechanism of action of Aaphgpspla and its potential toxicity in vivo.
Conclusion:
In conclusion, Aaphgpspla is a synthetic derivative of progesterone that has potential therapeutic applications in the treatment of cancer and autoimmune disorders. Its mechanism of action is not fully understood, but it has been shown to have anti-tumor and anti-inflammatory properties. While it has advantages for lab experiments, such as inhibiting the growth of cancer cells, its potential toxicity is a limitation. There are several future directions for research on Aaphgpspla, including the development of new analogs and the identification of new therapeutic targets.

Synthesis Methods

The synthesis of Aaphgpspla involves the acetylation of progesterone with acetic anhydride in the presence of a catalyst such as sulfuric acid or pyridine. The resulting product is then purified through a series of chemical reactions and chromatographic techniques to obtain a pure form of Aaphgpspla.

Scientific Research Applications

Aaphgpspla has been extensively researched for its potential therapeutic applications. It has been found to have anti-tumor activity in various cancer cell lines, including breast, ovarian, and prostate cancer. It has also been shown to have anti-inflammatory properties and may be useful in the treatment of autoimmune disorders such as multiple sclerosis and rheumatoid arthritis.

properties

IUPAC Name

[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2R)-2-[[(2S)-3-hydroxy-2-[[(2S)-2-[[2-[[(2S,4R)-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]pentanoyl] (2S)-1-[(2S)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H89N19O13/c1-32(2)25-40(48(82)72-38(19-11-23-67-57(63)64)53(87)89-54(88)44-20-12-24-76(44)52(86)37(18-10-22-66-56(61)62)71-46(80)36(58)17-9-21-65-55(59)60)73-50(84)42(27-34-15-7-4-8-16-34)74-51(85)43(31-77)75-49(83)41(26-33-13-5-3-6-14-33)70-45(79)30-69-47(81)39-28-35(78)29-68-39/h3-8,13-16,32,35-44,68,77-78H,9-12,17-31,58H2,1-2H3,(H,69,81)(H,70,79)(H,71,80)(H,72,82)(H,73,84)(H,74,85)(H,75,83)(H4,59,60,65)(H4,61,62,66)(H4,63,64,67)/t35-,36-,37+,38+,39+,40+,41+,42-,43+,44+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBUPLVFJDPVVRN-AFIJWGRYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)OC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CC3=CC=CC=C3)NC(=O)CNC(=O)C4CC(CN4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)OC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H](CCCN=C(N)N)N)NC(=O)[C@@H](CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)CNC(=O)[C@@H]4C[C@H](CN4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H89N19O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1248.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aaphgpspla

CAS RN

135701-67-6
Record name Bradykinin, arg-hyp(3)-phe(7)-leu(8)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135701676
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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